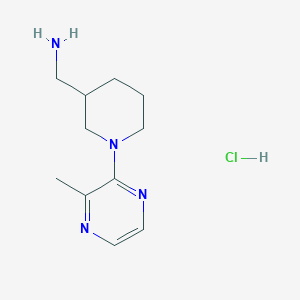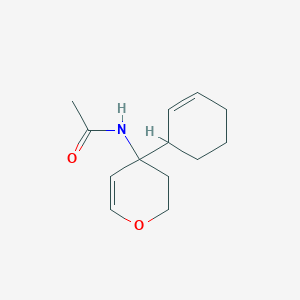
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19ClN4 and a molecular weight of 242.75 g/mol. This compound is a derivative of piperidine and pyrazine, featuring a methanamine group attached to the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the pyrazine moiety.
Methanamine Introduction: The methanamine group is then introduced to the piperidine ring through a series of reactions involving amine functionalization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to stabilize the compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
化学反应分析
Types of Reactions: (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: As a potential therapeutic agent or intermediate in drug synthesis.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism by which (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, pyrazine derivatives, and other amine-containing compounds.
Uniqueness: The presence of the methanamine group and the specific substitution pattern on the piperidine ring contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.ClH/c1-9-11(14-5-4-13-9)15-6-2-3-10(7-12)8-15;/h4-5,10H,2-3,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPJGVWCOQYVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azoniaspiro[3.3]heptane-6-carboxylate](/img/structure/B7899672.png)








![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899733.png)

